3-(3,5-Difluorophenyl)piperidine

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Optimize your drug discovery SAR with 3-(3,5-Difluorophenyl)piperidine, a privileged scaffold for CNS-penetrant kinase and GPCR modulators. Its 3-substituted geometry, 3,5-difluorophenyl motif (LogD 0.36, TPSA 12 Ų), and balanced lipophilicity (XLogP3-AA 2.2) ensure target specificity and metabolic stability, avoiding potency loss seen with generic regioisomers. Essential for reproducible CNS-penetrant and kinase inhibitor lead optimization.

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
CAS No. 1044768-74-2
Cat. No. B3077178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)piperidine
CAS1044768-74-2
Molecular FormulaC11H13F2N
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C11H13F2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2
InChIKeyWNZBTKIPUMKOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Difluorophenyl)piperidine (CAS 1044768-74-2): Chemical Profile and Procurement Relevance


3-(3,5-Difluorophenyl)piperidine is a fluorinated aryl-piperidine building block with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol . It features a piperidine ring substituted at the 3-position with a 3,5-difluorophenyl group, a structural motif that influences lipophilicity (calculated XLogP3-AA: 2.2) and metabolic stability [1]. This compound is primarily utilized as a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors, GPCR modulators, and CNS-penetrant drug candidates [2].

Why Generic Piperidine Substitution Fails: The Critical Role of 3-(3,5-Difluorophenyl)piperidine's Substitution Pattern


In piperidine-based medicinal chemistry, the position and electronic nature of the aryl substituent profoundly impact target binding, selectivity, and pharmacokinetics. For example, the 3-substituted regioisomer 3-(3,5-difluorophenyl)piperidine exhibits distinct conformational and electronic properties compared to its 2- and 4-substituted analogs, as well as mono-fluoro or dichloro variants [1]. Direct substitution with a generic piperidine building block risks significant loss of potency, altered selectivity profiles, or compromised blood-brain barrier penetration, as evidenced by structure-activity relationship (SAR) studies on related kinase and GPCR targets [2]. Therefore, procurement of the specific 3-(3,5-difluorophenyl)piperidine scaffold is essential to maintain the integrity of established SAR and ensure reproducible biological outcomes.

Quantitative Differentiation Evidence for 3-(3,5-Difluorophenyl)piperidine


Regioisomeric Differentiation: 3-Position vs. 2-Position Substitution Impacts LogD and CNS Penetration Potential

The 3-substituted piperidine scaffold, as in 3-(3,5-difluorophenyl)piperidine, demonstrates a distinct physicochemical profile compared to its 2-substituted analog. While both share the same molecular weight (197.22 g/mol), the 3-substituted regioisomer exhibits a calculated ACD/LogD (pH 7.4) of 0.36 . This value is markedly different from the 2-substituted analog, which, based on its hydrochloride salt form (CAS 1203799-01-2) and structural properties, is expected to have a higher LogD due to increased steric shielding of the basic amine [1]. The lower LogD of the 3-substituted derivative enhances its aqueous solubility and is a critical parameter for optimizing central nervous system (CNS) multiparameter optimization (MPO) scores, directly influencing brain penetration potential [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Positional Isomer Comparison: 3-Substitution vs. 4-Substitution Alters Receptor Binding Profile

The position of the difluorophenyl group on the piperidine ring dictates the three-dimensional orientation of the pharmacophore, leading to divergent biological activities. While 4-(3,5-difluorophenyl)piperidine (CAS 412310-88-4) is documented as an orexin type 2 receptor agonist , the 3-substituted analog, 3-(3,5-difluorophenyl)piperidine, is not associated with this specific activity. Instead, the 3-substituted scaffold is a privileged motif in chemokine receptor 5 (CCR5) antagonists and certain kinase inhibitor programs [1]. This functional divergence underscores that regioisomers are not interchangeable; the 3-position substitution provides a unique vector for target engagement distinct from the 4-position analog.

Receptor Pharmacology GPCR Structure-Activity Relationship

Electronic Effect Differentiation: 3,5-Difluoro Substitution vs. 3,5-Dichloro Substitution

The 3,5-difluorophenyl moiety in 3-(3,5-difluorophenyl)piperidine imparts distinct electronic and metabolic properties compared to its dichloro analog, 3-(3,5-dichlorophenyl)piperidine (CAS 851861-61-5). Fluorine's strong electron-withdrawing inductive effect (-I) and weak resonance donation (+M) create a unique electronic environment on the aryl ring, influencing π-stacking interactions with aromatic residues in protein binding pockets [1]. Furthermore, the carbon-fluorine bond is metabolically more stable than the carbon-chlorine bond, reducing the potential for oxidative dehalogenation and subsequent formation of reactive metabolites [2]. This is a critical differentiator for compounds intended for in vivo studies, where metabolic stability directly impacts exposure and toxicity profiles.

Medicinal Chemistry Halogen Bonding Metabolic Stability

High-Value Application Scenarios for 3-(3,5-Difluorophenyl)piperidine


CNS Drug Discovery: Optimizing Brain Penetration with a Privileged Scaffold

3-(3,5-Difluorophenyl)piperidine is an ideal starting material for the synthesis of CNS-penetrant drug candidates. Its calculated LogD (pH 7.4) of 0.36 and topological polar surface area (TPSA) of 12 Ų [1] align favorably with CNS MPO guidelines, suggesting a balanced profile of passive permeability and low efflux liability. This scaffold has been explicitly utilized in the development of 5-substituted difluoropiperidine compounds with documented blood-brain barrier crossing capability [2]. Researchers focused on neurological targets such as GPCRs and kinases can leverage this scaffold to rapidly generate analogs with a high probability of achieving therapeutically relevant brain concentrations.

Kinase Inhibitor Synthesis: Exploiting a Fluorinated Aryl Group for Enhanced Selectivity

The 3,5-difluorophenyl group is a privileged motif in kinase drug discovery, known to engage in favorable interactions with the hydrophobic back pocket of the ATP-binding site [3]. 3-(3,5-Difluorophenyl)piperidine serves as a direct precursor for introducing this moiety into kinase inhibitor cores via standard amide coupling or reductive amination chemistry. As evidenced by its use in patent applications for RIP1 kinase inhibitors and other serine/threonine kinase targets [4], this specific building block enables medicinal chemists to explore SAR around the piperidine linker length and conformation, a critical parameter for achieving kinase selectivity.

GPCR Modulator Development: Accessing a Conformationally Defined Pharmacophore

The 3-substituted piperidine ring in 3-(3,5-difluorophenyl)piperidine provides a rigid scaffold that orients the attached aryl group in a specific vector, which is crucial for engaging GPCR binding pockets. This scaffold has been employed in the design of chemokine receptor 5 (CCR5) antagonists, where the 3-(3,5-difluorophenyl)piperidine fragment acts as a key pharmacophoric element [5]. By using this building block, researchers can efficiently construct focused libraries of GPCR ligands, probing the impact of linker modifications on receptor affinity and functional activity without the need for de novo synthesis of the entire piperidine-aryl core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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